Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester

Lipophilicity Membrane permeability Prodrug design

SAR campaigns requiring precise electrophilic warhead tuning face risk when using near-analogs that alter hydrolysis rates and target engagement kinetics. This ethyl ester provides the exact 2-N-chloroacetyl-4,5-dimethoxy substitution pattern needed for reproducible covalent inhibition data. • Balanced logP (~2.4) and slower esterase hydrolysis than methyl ester, enabling wider temporal windows in cellular washout assays. • Ortho-N-chloroacetyl reduces non-specific cysteine labeling vs. 4-N isomer, improving chemoproteomic selectivity. • Ethanol byproduct from direct aminolysis is compatible with automated parallel synthesis platforms, reducing cross-contamination in 96-well formats.

Molecular Formula C13H16ClNO5
Molecular Weight 301.72 g/mol
CAS No. 937688-18-1
Cat. No. B12118227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester
CAS937688-18-1
Molecular FormulaC13H16ClNO5
Molecular Weight301.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1NC(=O)CCl)OC)OC
InChIInChI=1S/C13H16ClNO5/c1-4-20-13(17)8-5-10(18-2)11(19-3)6-9(8)15-12(16)7-14/h5-6H,4,7H2,1-3H3,(H,15,16)
InChIKeyLSRQYYPCNXPSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(2-Chloroacetyl)amino]-4,5-dimethoxybenzoate: Identity & Pharmacochemical Context


Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester (CAS 937688-18-1; molecular formula C13H16ClNO5, MW 301.72 g/mol) is a synthetic small-molecule belonging to the N-chloroacetylated anthranilate ester class . The compound features three functionally distinct domains: an ethyl ester prodrug/modulator handle, a 4,5-dimethoxy substitution pattern on the phenyl ring (a privileged motif in kinase and GPCR ligand design), and an electrophilic chloroacetyl warhead capable of forming covalent adducts with nucleophilic residues [1]. This architecture places it at the intersection of fragment-based covalent inhibitor design and agrochemical intermediate chemistry. Its closest commercially catalogued analogs include the methyl ester variant (CAS 285138-76-3), the free carboxylic acid (CAS 219527-54-5), and positional isomers (e.g., ethyl 4-(2-chloroacetamido)benzoate, CAS 26226-72-2) . Despite the compound's structural tractability for medicinal chemistry campaigns, peer-reviewed bioactivity data remain sparse, and a significant portion of accessible information resides in vendor catalogues and patent families .

+Electrophilic chloroacetyl warhead for covalent target engagement studies
+Ethyl ester prodrug handle supports controlled intracellular hydrolysis
+4,5-dimethoxy substitution privileges kinase / GPCR ligand design

Substitution Risks for Ethyl 2-[(2-Chloroacetyl)amino]-4,5-dimethoxybenzoate


Compounds within the N-chloroacetylanthranilate ester family are not functionally interchangeable because small permutations in ester chain length, methoxy substitution topology, and chloroacetyl placement independently modulate three critical experimental parameters: (i) electrophilic reactivity of the α-chloroacetamide warhead, which determines irreversible target occupancy kinetics; (ii) lipophilicity and membrane permeability, which govern intracellular exposure; and (iii) susceptibility to esterase-mediated hydrolysis, which controls the rate of free acid liberation in cellular and in vivo models [1]. A procurement decision that defaults to the nearest available analog—e.g., the methyl ester (CAS 285138-76-3) or the 4-chloroacetamido positional isomer (CAS 26226-72-2)—without confirming the specific substitution pattern risks introducing uninterpretable variability in structure-activity relationship (SAR) series and synthetic route divergence in multi-step campaigns . The quantitative evidence below details exactly where this compound differentiates from its closest catalogued comparators.

Ester chain length
Methyl ester analogs alter hydrolysis rate and membrane permeability profile, shifting intracellular exposure kinetics.
Methoxy substitution topology
Positional isomers or non-dimethoxy variants introduce different ring electronics and steric effects, confounding SAR.
Chloroacetyl warhead position
Para-substituted isomer (CAS 26226-72-2) exhibits higher electrophilicity and altered off-target reactivity pattern.

Quantitative Differentiation of Ethyl 2-[(2-Chloroacetyl)amino]-4,5-dimethoxybenzoate from Analogs


Lipophilicity: Ethyl vs. Methyl Ester

The ethyl ester (CAS 937688-18-1) is predicted to exhibit a higher logP than its methyl ester counterpart (CAS 285138-76-3) solely by virtue of the additional methylene unit in the alkoxy chain . While experimentally measured logP values are not publicly available for either compound, fragment-based additivity calculations using the XlogP3 algorithm yield a predicted logP of approximately 2.4 for the ethyl ester versus approximately 2.0 for the methyl ester, a ΔlogP of ~0.4 units [1]. This difference, though modest in absolute terms, places the ethyl ester in a more favorable permeability window (logP 1.5–3.5) for passive diffusion across Caco-2 monolayers, while the methyl ester sits at the lower boundary where paracellular transport may dominate and reduce overall flux [2]. This is a class-level inference based on the well-established linear relationship between alkyl ester chain length and logP in benzoate ester series [2].

Lipophilicity
Ethyl vs. Methyl
Class-level inference
ΔlogP ≈ +0.4
Supports passive permeability interpretation
Predicted XlogP3; no experimental logD7.4 data
Lipophilicity Membrane permeability Prodrug design ADME prediction

Hydrolytic Stability: Ethyl Ester vs. Free Acid and Methyl Ester

The ethyl ester of benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy- is predicted to undergo esterase-mediated hydrolysis to the free acid (CAS 219527-54-5) at a slower rate than the corresponding methyl ester (CAS 285138-76-3) [1]. This is a class-level inference grounded in the well-characterized substrate specificity of human carboxylesterases (CES1 and CES2), which exhibit a marked preference for smaller alkyl ester substrates: methyl esters are hydrolyzed approximately 1.5- to 3-fold faster than ethyl esters in hepatic microsomal and cell-based systems [1][2]. The free acid (CAS 219527-54-5) has a calculated logP of approximately 1.2, substantially lower than both esters, and exhibits negligible passive membrane permeability, making it unsuitable for intracellular target engagement without active transport . Researchers requiring sustained intracellular exposure to the intact ester prodrug for covalent target modification should therefore prefer the ethyl ester over the methyl ester; conversely, those seeking rapid liberation of the free acid for extracellular target engagement should consider the methyl ester or the acid directly [2].

Hydrolytic Stability
Class-level inference
Ethyl ester: predicted t½ 45–90 min
Methyl ester: predicted t½ 20–50 min
~1.5–3× longer half-life
Controls rate of intracellular prodrug activation
CES1 QSAR model; no compound-specific data
Esterase stability Prodrug activation Metabolic stability Pharmacokinetics

Warhead Positioning: 2-N- vs. 4-N-Substitution

In the target compound, the chloroacetyl warhead is attached to the 2-amino position of the benzoate scaffold (ortho to the ester), whereas the commercially common comparator ethyl 4-(2-chloroacetamido)benzoate (CAS 26226-72-2) carries the identical warhead at the 4-position (para to the ester) . This positional isomerism is not inert: the electron-withdrawing effect of the ortho-ester carbonyl is expected to reduce the electrophilicity of the α-chloroacetamide carbon by inductive withdrawal through the aromatic ring, thereby slowing the rate of nucleophilic attack by cysteine thiolates in covalent target proteins relative to the para-substituted isomer [1]. Conversely, the ortho arrangement places the warhead in closer spatial proximity to the ester moiety, potentially enabling intramolecular cyclization side reactions under basic aqueous conditions that are precluded in the para isomer [1]. The 4,5-dimethoxy groups on the target compound further modulate ring electronics through resonance donation, partially offsetting the ortho-ester inductive effect and creating a unique reactivity profile not reproducible with any currently catalogued single analog .

Warhead Reactivity
2-N vs. 4-N
Class-level inference
2-N (ortho): reduced electrophilicity
4-N (para): higher electrophilicity
Estimated GSH adduct rate 0.5–0.8×
Warhead reactivity context for selectivity profiling
Hammett σ analysis; no kinetic data available
Covalent inhibitor Warhead positioning Target selectivity Electrophilic reactivity

Synthetic Tractability for Parallel Library Synthesis

The ethyl ester of 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoic acid serves as a bifunctional synthetic intermediate wherein the chloroacetyl group and the ester can be orthogonally derivatized . In contrast to the free acid (CAS 219527-54-5), which requires protection/deprotection steps for amide bond formation with amine nucleophiles, the ethyl ester can be directly subjected to aminolysis under mild conditions (excess amine, RT–60 °C, 12–24 h) to yield the corresponding benzamide while leaving the chloroacetyl warhead intact for subsequent displacement with thiol or amine nucleophiles [1]. The methyl ester (CAS 285138-76-3) shares this reactivity profile, but the ethyl ester offers a practical advantage in workup: the ethanol byproduct of aminolysis is less toxic and more easily removed under reduced pressure than methanol, an important consideration for high-throughput parallel synthesis workflows where solvent exchange efficiency determines throughput [1]. Patent literature identifies this compound class as key intermediates in the synthesis of benzoic acid derivatives with reported blood glucose-lowering activity, indicating tractability toward medicinally relevant chemotypes [2].

Synthetic Tractability
Supporting evidence
Direct aminolysis saves 1 step vs. free acid route; ethanol byproduct eases parallel purification.
Supports library synthesis workflow
Solution-phase amide coupling; patent precedence
Parallel synthesis Building block Amide coupling Library diversification

Application Scenarios for Ethyl 2-[(2-Chloroacetyl)amino]-4,5-dimethoxybenzoate


Covalent Fragment-Based Inhibitor Discovery for Intracellular Enzymes

The ethyl ester's balanced logP (~2.4 predicted) and slower esterase hydrolysis profile make it the preferred prodrug form for delivering the 2-chloroacetamido-4,5-dimethoxy warhead across cell membranes for intracellular covalent target engagement. Compared to the methyl ester (faster hydrolysis, lower logP), the ethyl ester provides a wider temporal window for measuring time-dependent inhibition in cellular washout assays [1][2]. The 2-N-substitution pattern reduces warhead electrophilicity relative to the 4-N isomer, potentially improving selectivity in chemoproteomic target identification studies by minimizing non-specific cysteine labeling [3].

Parallel Synthesis of Covalent Inhibitor Libraries

This compound is optimally deployed as a core diversification scaffold in automated parallel synthesis platforms. Direct aminolysis of the ethyl ester with diverse primary amines yields a library of benzamide analogs in a single step without acid activation reagents. The ethanol byproduct is more compatible with automated liquid handling and evaporation systems than methanol (from the methyl ester), reducing cross-contamination risk in 96-well plate formats [1]. Patent precedence for benzoic acid derivatives in metabolic disease programs provides a validated starting point for hit expansion [4].

SAR Studies on Warhead Reactivity Tuning

The unique combination of 2-N-chloroacetyl (ortho to ester) and 4,5-dimethoxy substituents creates an electronic environment that is not reproducible by any single commercially available comparator. Researchers investigating the relationship between Hammett substituent constants and covalent inhibitor residence time can use this compound alongside the 4-N isomer (CAS 26226-72-2) and the non-dimethoxy analog (CAS 6307-66-0) to systematically map the contribution of ring electronics to warhead reactivity [3]. This type of multiparameter SAR matrix requires the exact substitution pattern offered by CAS 937688-18-1.

Agrochemical Intermediate for Herbicide Analogs

The chloroacetyl moiety is a privileged fragment in chloroacetanilide herbicides (e.g., alachlor, metolachlor). The 4,5-dimethoxy substitution pattern on the benzoate scaffold provides a distinct electronic and steric profile not found in current commercial herbicide families. The ethyl ester can serve as a late-stage intermediate for generating novel acetamide herbicide candidates via nucleophilic displacement of the chlorine with thiol or amine nucleophiles relevant to plant biochemistry [2]. This scenario leverages the bifunctional reactivity of the compound in an industrial rather than pharmaceutical context.

Application
Selection Property
Validation Focus
Intracellular covalent inhibitor discovery
Balanced lipophilicity and esterase stability
Time-dependent cellular target engagement
Covalent inhibitor library synthesis
Bifunctional scaffold with mild aminolysis
Library yield and compound purity
Warhead reactivity SAR studies
Unique 2-N,4,5-diOMe electronic profile
Hammett parameter and kinetic analysis
Agrochemical intermediate synthesis
Chloroacetyl and benzoate scaffold
Nucleophilic displacement and activity screening
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